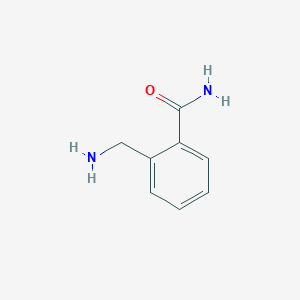

2-(Aminomethyl)benzamide

描述

属性

IUPAC Name |

2-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOQYVHEWHJIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623940 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63056-17-7 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)benzamide can be synthesized through several methods. One common method involves the direct condensation of benzoic acids with amines in the presence of catalysts. For instance, the reaction between 2-aminomethylbenzoic acid and ammonia or primary amines can yield this compound. This reaction is typically carried out under mild conditions using solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as ultrasonic irradiation and the employment of solid acid catalysts. These methods offer advantages such as high yields, low reaction times, and eco-friendly processes. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to be an efficient and green method for the synthesis of benzamide derivatives .

化学反应分析

Types of Reactions: 2-(Aminomethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzamides with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzamides with hydroxyl or carboxyl groups, while reduction can produce primary or secondary amines.

科学研究应用

2-(Aminomethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new synthetic methodologies.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of 2-(Aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also act as an antioxidant by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage .

相似化合物的比较

2-Aminobenzamide (2-AB)

- Structure: C₆H₅CONH₂ with an amino (-NH₂) group at the ortho position.

- Key Differences: Lacks the aminomethyl (-CH₂NH₂) group, reducing its capacity for further alkylation or conjugation.

- Applications: Widely used as a fluorescent tag in glycan analysis via hydrophilic interaction liquid chromatography (HILIC). Its smaller size compared to 2-(aminomethyl)benzamide makes it suitable for high-resolution glycan mapping .

- Synthesis: Typically prepared via direct amidation of 2-aminobenzoic acid, avoiding the intramolecular cyclization issues seen in aminomethyl derivatives .

N-Alkylated Benzamides (e.g., 4-(Aminomethyl)-N-methylbenzamide)

- Structure: Features alkylation at the amide nitrogen (e.g., -N-CH₃) and/or aminomethyl group.

- Key Differences : Alkylation enhances hydrophobicity and alters conformational preferences. For example, N-methylation reduces hydrogen-bonding capacity, impacting foldameric properties in aromatic polyamides .

- Applications : Used in foldamer design for materials science, where controlled folding is critical for mimicking biological macromolecules .

2-Acylaminobenzoic Acids

- Structure: C₆H₅COOH with an acylamino (-NHCOR) group at the ortho position.

- Key Differences : The carboxylic acid group introduces acidity (pKa ~2–3), limiting use in neutral pH applications.

- Synthesis Challenges: Prone to intramolecular cyclization, forming benzoxazinone derivatives instead of desired amides, as observed in failed attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Benzamide Derivatives

Pharmacological and Industrial Relevance

- Glycan Analysis: this compound derivatives outperform 2-AB in some tagging applications due to enhanced fluorescence stability and conjugation efficiency .

生物活性

2-(Aminomethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, therapeutic applications, and comparative analysis with similar compounds.

Target Interactions

this compound primarily acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. By binding to the active site of HDACs, this compound prevents the deacetylation of histones, leading to an open chromatin structure that enhances gene transcription. This mechanism is particularly significant in cancer biology, where altered gene expression is a hallmark of tumorigenesis.

Cellular Effects

The inhibition of HDACs by this compound induces cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can effectively trigger apoptotic pathways in MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

Stability and Degradation

Research indicates that this compound maintains stability under various laboratory conditions, which is essential for its long-term effects on cellular functions. In vitro studies have shown sustained inhibition of HDAC activity and prolonged alterations in gene expression profiles, suggesting its potential for chronic therapeutic applications.

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses have been shown to inhibit HDACs effectively without significant toxicity, making it a candidate for further development in cancer therapies.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anticancer Activity : Its ability to induce apoptosis and inhibit tumor growth has been explored in several cancer models. For example, it has shown promising results against breast cancer cell lines by promoting cell death through apoptosis .

- Antimicrobial Properties : This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Neurotransmission Modulation : By inhibiting glycine transporter type-2 (GlyT2), this compound may influence neurotransmitter levels, potentially impacting conditions related to synaptic transmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminobenzamide | Lacks aminomethyl group | Moderate anticancer activity |

| 3-Acetoxy-2-methylbenzamide | Additional functional groups | Enhanced antioxidant and antibacterial effects |

| 4-(Aminomethyl)benzamide | Potent against viral infections (Ebola, Marburg) | Antiviral activity |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction. The IC50 values indicated a strong correlation between dosage and cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Research highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Neuropharmacological Effects : Inhibition of GlyT2 by this compound was shown to modulate glycine levels, influencing NMDA receptor activity and potentially offering therapeutic avenues for neurological disorders.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Aminomethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic amidation. For example, Ethyl 2-(aminomethyl)benzoate derivatives are synthesized under reflux with ammonia or amines in ethanol, where solvent polarity and catalyst choice (e.g., palladium or nickel) critically impact yield. Reaction optimization should include controlled temperature (70–90°C) and inert atmospheres to prevent side reactions like oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For fluorescent derivatives like 2-aminobenzamide (2-AB), LC with fluorescent detection (Ex: 330 nm, Em: 420 nm) provides high sensitivity, as validated in glycoprotein analysis studies .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

- Methodological Answer : Use PPE (gloves, goggles) and ensure proper ventilation due to potential toxicity. Waste containing halogenated byproducts (e.g., dichlorophenyl derivatives) must be segregated and disposed via certified hazardous waste services. Contaminated glassware requires neutralization with 10% sodium bicarbonate before cleaning .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activities of this compound derivatives across studies?

- Methodological Answer : Systematic meta-analyses of assay conditions (e.g., cell lines, dosage) should be conducted. For example, inconsistencies in antitumor activity data may arise from variations in in vitro models (e.g., MCF-7 vs. HeLa cells). Validate findings using orthogonal assays (e.g., apoptosis markers vs. cytotoxicity tests) and cross-reference with structural analogs like 2-aminobenzimidazoles, which show similar pharmacological ambiguity .

Q. What experimental approaches are used to determine the role of this compound in glycan labeling, and how can protocol variability be minimized?

- Methodological Answer : Standardize labeling protocols by pre-treating polysaccharides with hydrazine to expose reducing ends, followed by 2-AB derivatization at 65°C for 2–4 hours. Use internal standards (e.g., maltotriose-2-AB) to normalize fluorescence intensity across batches. Inter-laboratory variability can be reduced by adhering to guidelines from pharmaceutical quality standards, which specify LC-MS parameters for reproducible glycan profiling .

Q. In optimizing the catalytic synthesis of this compound, how should researchers design experiments to evaluate solvent and catalyst effects?

- Methodological Answer : Employ a factorial design to test variables such as solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature. For Pd-catalyzed reactions, track intermediates via TLC and optimize ligand-catalyst ratios (e.g., 1:1.2 Pd/Ph3P) to suppress byproducts like over-alkylated amines. Post-reaction purification via column chromatography (silica gel, 5% MeOH/CH2Cl2) ensures high yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。